4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Coupling Reactions: The final compound is obtained by coupling the piperazine, chlorophenyl, and triazole intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can inhibit enzyme activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazine: A simpler compound with similar structural features but lacking the triazole ring.
N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine: Similar but without the chlorophenyl group.
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide lies in its combination of structural features, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C19H26ClN7O2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H26ClN7O2/c1-13(2)10-16-22-18(25-24-16)23-17(28)12-21-19(29)27-8-6-26(7-9-27)15-5-3-4-14(20)11-15/h3-5,11,13H,6-10,12H2,1-2H3,(H,21,29)(H2,22,23,24,25,28) |
InChI Key |
RONATECDZSIFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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